molecular formula C14H25NO4 B3067702 Methyl 1-Boc-3-ethylpiperidine-3-carboxylate CAS No. 1363165-85-8

Methyl 1-Boc-3-ethylpiperidine-3-carboxylate

Cat. No.: B3067702
CAS No.: 1363165-85-8
M. Wt: 271.35
InChI Key: HZCODVOTFNOVHS-UHFFFAOYSA-N
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Description

Methyl 1-Boc-3-ethylpiperidine-3-carboxylate is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Scientific Research Applications

Methyl 1-Boc-3-ethylpiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is utilized in the development of new therapeutic agents, especially those targeting neurological and psychiatric disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

The safety information available indicates that there are no GHS symbols associated with "Methyl 1-Boc-3-ethylpiperidine-3-carboxylate" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-Boc-3-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Free amines

Mechanism of Action

The mechanism of action of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The Boc protecting group plays a crucial role in preventing unwanted side reactions, allowing for selective transformations. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Methyl 1-Boc-3-ethylpiperidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-Boc-3-methylpiperidine-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Methyl 1-Boc-4-ethylpiperidine-4-carboxylate: Similar structure but with the Boc group and ester group at different positions on the piperidine ring.

    Methyl 1-Boc-3-phenylpiperidine-3-carboxylate: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of the ethyl group at the 3-position of the piperidine ring, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-ethylpiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCODVOTFNOVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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